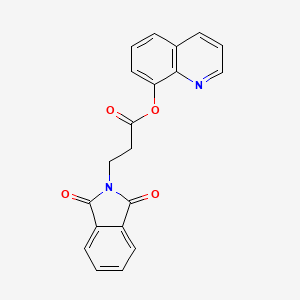![molecular formula C12H8N2O3 B5795550 [(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile is a chemical compound with a complex structure that has been of great interest to scientists due to its potential applications in scientific research. This compound is also known as MMDA-2, and it belongs to the family of phenethylamines. MMDA-2 is a potent psychedelic drug that has been used in research studies to investigate its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of MMDA-2 is complex and not fully understood. However, studies have shown that MMDA-2 activates serotonin receptors in the brain, specifically the 5-HT2A receptor. This activation leads to changes in brain function and altered states of consciousness. MMDA-2 has also been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MMDA-2 has been shown to have a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. MMDA-2 also alters brain function, leading to altered states of consciousness, changes in perception, and altered emotional states. These effects are believed to be mediated by the activation of serotonin and dopamine receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MMDA-2 has several advantages and limitations for lab experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. MMDA-2 is also relatively stable, which makes it easier to handle and store. However, one limitation is its psychoactive effects, which can make it difficult to conduct experiments that require participants to remain alert and focused. Another limitation is the complexity of its synthesis, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on MMDA-2. One direction is the investigation of its potential applications in the treatment of mental health disorders such as depression and anxiety. Another direction is the investigation of its mechanism of action and its interactions with other neurotransmitters in the brain. Additionally, research could focus on developing new synthesis methods for MMDA-2 that are more efficient and cost-effective. Finally, further research could explore the potential applications of MMDA-2 in other fields such as neuroscience and pharmacology.
Synthesemethoden
The synthesis of [(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile is a complex process that involves several steps. The synthesis starts with the reaction of 3,4-methylenedioxyphenylacetone with malononitrile in the presence of a catalyst such as sodium ethoxide. The resulting product is then subjected to a series of reactions that lead to the formation of MMDA-2. The synthesis of MMDA-2 is a challenging process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MMDA-2 has been used in scientific research to investigate its potential applications in various fields. One of the main areas of research has been the investigation of its mechanism of action. MMDA-2 is a potent psychedelic drug that has been shown to activate serotonin receptors in the brain. This activation leads to changes in brain function and altered states of consciousness. MMDA-2 has also been studied for its potential applications in the treatment of mental health disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
2-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-15-10-3-8(2-9(5-13)6-14)4-11-12(10)17-7-16-11/h2-4H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSIGYGWOOWKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)

![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)
![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)